molecular formula C10H23NO2 B13626065 4-methoxy-N-(2-methoxyethyl)-2,2-dimethylbutan-1-amine

4-methoxy-N-(2-methoxyethyl)-2,2-dimethylbutan-1-amine

Cat. No.: B13626065
M. Wt: 189.30 g/mol
InChI Key: CZEFAKXDTOFOTM-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxyethyl)-2,2-dimethylbutan-1-amine is a chemical compound with a complex structure It is characterized by the presence of methoxy groups and a dimethylbutanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyethyl)-2,2-dimethylbutan-1-amine typically involves multiple steps. One common method includes the alkylation of 4-methoxy-2-methylaniline with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxyethyl)-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)-2,2-dimethylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets. The methoxy groups and the amine functionality allow the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methylbenzenamine: Similar in structure but lacks the 2-methoxyethyl group.

    2-methoxy-N-methyl-ethanamine: Similar in structure but lacks the dimethylbutanamine backbone.

Uniqueness

4-methoxy-N-(2-methoxyethyl)-2,2-dimethylbutan-1-amine is unique due to the combination of methoxy groups and the dimethylbutanamine backbone

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-2,2-dimethylbutan-1-amine

InChI

InChI=1S/C10H23NO2/c1-10(2,5-7-12-3)9-11-6-8-13-4/h11H,5-9H2,1-4H3

InChI Key

CZEFAKXDTOFOTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC)CNCCOC

Origin of Product

United States

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